n-Tert-butoxycarbonyl-s-difluoromethylhomocysteine
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Overview
Description
n-Tert-butoxycarbonyl-s-difluoromethylhomocysteine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a homocysteine derivative The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
The synthesis of n-Tert-butoxycarbonyl-s-difluoromethylhomocysteine typically involves the protection of the amine group of homocysteine with a Boc group. This can be achieved by reacting homocysteine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
n-Tert-butoxycarbonyl-s-difluoromethylhomocysteine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane. This reaction yields the free amine form of the compound.
Oxidation and Reduction: The sulfur atom in the homocysteine moiety can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Scientific Research Applications
n-Tert-butoxycarbonyl-s-difluoromethylhomocysteine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins containing cysteine residues.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of biologically active molecules.
Biological Studies: It is used in studies involving the modification of proteins and peptides to understand their structure and function.
Mechanism of Action
The mechanism of action of n-Tert-butoxycarbonyl-s-difluoromethylhomocysteine involves the cleavage of the Boc protecting group under acidic conditions, which releases the active amine form of the compound . This amine can then participate in various biochemical reactions, including the formation of peptide bonds and interactions with biological targets .
Comparison with Similar Compounds
n-Tert-butoxycarbonyl-s-difluoromethylhomocysteine is similar to other Boc-protected amino acids and peptides, such as n-Tert-butoxycarbonyl-methionine and n-Tert-butoxycarbonyl-cysteine . its unique feature is the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity . This makes it a valuable tool in the synthesis of fluorinated peptides and proteins .
Properties
Molecular Formula |
C10H17F2NO4S |
---|---|
Molecular Weight |
285.31 g/mol |
IUPAC Name |
(2S)-4-(difluoromethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H17F2NO4S/c1-10(2,3)17-9(16)13-6(7(14)15)4-5-18-8(11)12/h6,8H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-/m0/s1 |
InChI Key |
UULJPQCSKJVHKJ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC(F)F)C(=O)O |
Origin of Product |
United States |
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